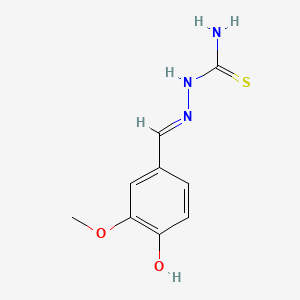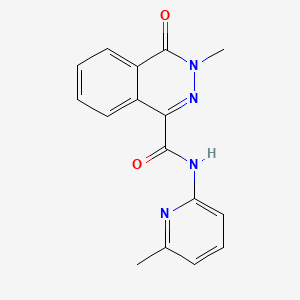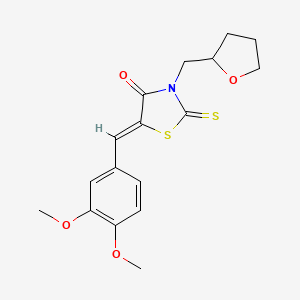![molecular formula C17H25N3O5 B12165391 Tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12165391.png)
Tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl carbamate group, a furan ring, and a pyrrolidinone moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate typically involves multiple steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through the cyclization of appropriate amino acids or their derivatives.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pyrrolidinone derivative.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of Lewis acids.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the pyrrolidinone moiety.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structure. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for the production of polymers, coatings, and other high-performance materials.
Mécanisme D'action
The mechanism of action of tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets. The furan ring and pyrrolidinone moiety can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate: Unique due to its combination of furan, pyrrolidinone, and carbamate groups.
Tert-butyl [2-({[1-(pyridin-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate: Similar structure but with a pyridine ring instead of a furan ring.
Tert-butyl [2-({[1-(thiophen-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate: Contains a thiophene ring, offering different electronic properties.
Uniqueness
The presence of the furan ring in this compound imparts unique electronic and steric properties, making it distinct from similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C17H25N3O5 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(23)19-7-6-18-15(22)12-9-14(21)20(10-12)11-13-5-4-8-24-13/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,18,22)(H,19,23) |
Clé InChI |
IRGMGYFEEXUGNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)amino]-3-{[(4-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165318.png)

![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B12165332.png)

![N'-[(Z)-1H-indol-3-ylmethylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12165339.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B12165340.png)
![methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12165345.png)
![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B12165351.png)
![(2-{(E)-[2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12165359.png)
![(2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12165365.png)


![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12165377.png)

